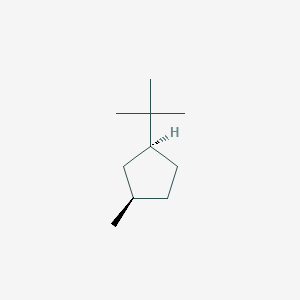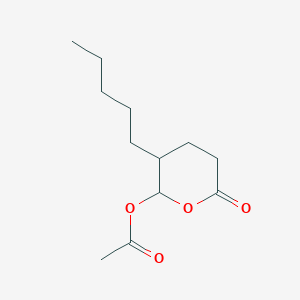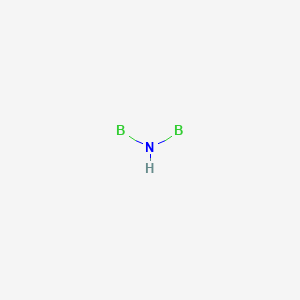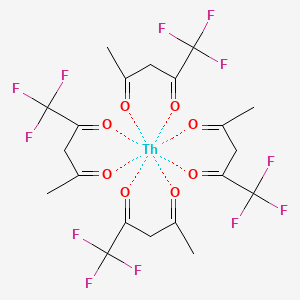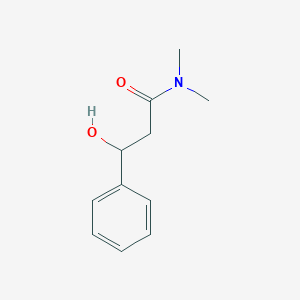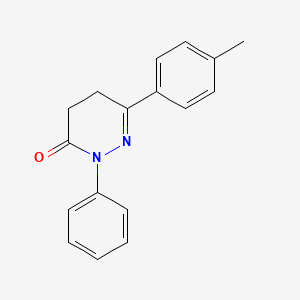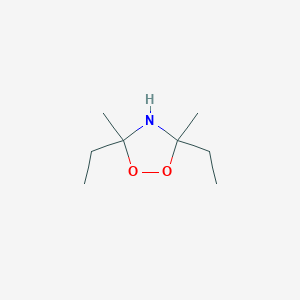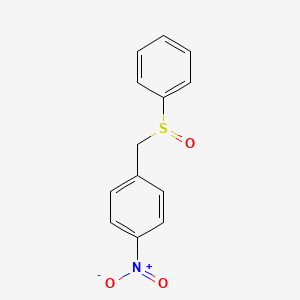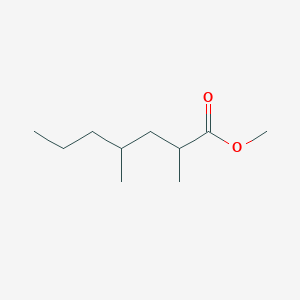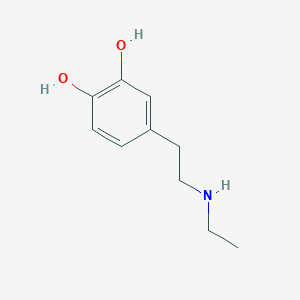
Benzene-1,2-diol, 4-(2-ethylaminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- typically involves the alkylation of catechol (benzene-1,2-diol) with an ethylaminoethyl group. One common method is the reaction of catechol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form catechol derivatives using reducing agents such as sodium borohydride.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechol derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its role as a dopamine analog.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to dopamine.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- involves its interaction with dopamine receptors in the brain. As a dopamine analog, it can bind to these receptors and mimic the effects of dopamine, influencing neurotransmission and potentially altering mood, cognition, and motor control. The compound may also interact with other molecular targets and pathways involved in neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but lacking the ethylaminoethyl group.
Norepinephrine: Another neurotransmitter with a similar catechol structure.
Epinephrine: A hormone and neurotransmitter with a similar catechol structure.
Uniqueness
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- is unique due to the presence of the ethylaminoethyl group, which may confer different pharmacological properties compared to dopamine and other catecholamines. This structural modification can influence its binding affinity to receptors and its overall biological activity.
Eigenschaften
CAS-Nummer |
21581-33-9 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-[2-(ethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-6-5-8-3-4-9(12)10(13)7-8/h3-4,7,11-13H,2,5-6H2,1H3 |
InChI-Schlüssel |
ZRNSCURSJJRPGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


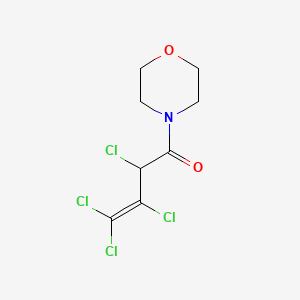
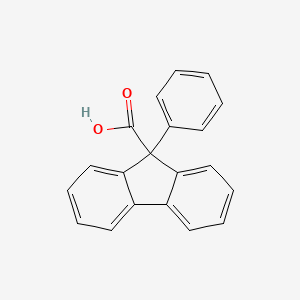
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
